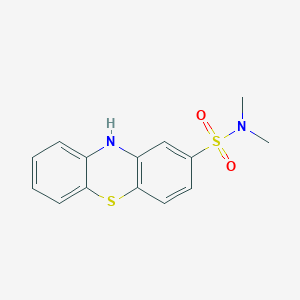

N,N-Dimethylphenothiazine-2-sulphonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-10H-phenothiazine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-16(2)20(17,18)10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)19-14/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMXCCWCGOUAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148795 | |

| Record name | N,N-Dimethylphenothiazine-2-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090-78-4 | |

| Record name | N,N-Dimethyl-10H-phenothiazine-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1090-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylphenothiazine-2-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylphenothiazine-2-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylphenothiazine-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLPHENOTHIAZINE-2-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M78EGD9DE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Phenothiazine Sulfonamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of phenothiazine sulfonamides. Given the therapeutic potential of this class of compounds, particularly in antimicrobial and anticancer research, a thorough understanding of their solubility, lipophilicity, ionization constant, and thermal behavior is critical for effective drug design, formulation development, and pharmacokinetic profiling. This document summarizes available quantitative data, details relevant experimental protocols, and presents logical relationships and experimental workflows through structured diagrams.

Quantitative Physicochemical Data

Quantitative data on the physicochemical properties of a broad range of phenothiazine sulfonamides is not extensively available in the public domain. However, data for some specific derivatives and closely related phenothiazine compounds have been reported. The following tables summarize the available information.

Table 1: Melting Points of Selected Phenothiazine Sulfonamide Derivatives

| Compound Name/Structure | Melting Point (°C) | Reference |

| N-(12H-benzo[a]phenothiazin-9-yl)benzenesulfonamide | 195–196 | [1] |

| N-(12H-benzo[a]phenothiazin-9-yl)-4-nitrobenzenesulfonamide | 237–238 | [1] |

| N-(12H-benzo[a]phenothiazin-9-yl)naphthalene-1-sulfonamide | 250 | [1] |

| 12H-benzo[a]phenothiazin-9-amine | 190–191 | [1] |

Table 2: Physicochemical Properties of Parent Phenothiazine Derivatives (for reference)

| Compound | pKa (at 298.15 K) | Intrinsic Solubility (S₀) at 25°C (µg/mL) | Reference |

| Promazine hydrochloride | 9.37 | - | [2] |

| Chlorpromazine hydrochloride | 9.15 | 0.5 | [2][3] |

| Triflupromazine hydrochloride | 9.03 | 1.1 | [2][3] |

| Fluphenazine dihydrochloride | 10.01 | - | [2] |

| Perphenazine | - | - | [3] |

| Trifluoperazine dihydrochloride | 8.97 | 2.7 | [2][3] |

| Thioridazine hydrochloride | 8.89 | - | [2] |

Note: The data in Table 2 pertains to phenothiazine derivatives that are not sulfonamides and is provided as a comparative reference.

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4][5]

Methodology:

-

Sample Preparation: A small amount of the phenothiazine sulfonamide sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.[6]

-

Reference Preparation: An empty sealed aluminum pan is used as a reference.[6]

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using certified standards, such as indium.[6][7] A nitrogen atmosphere is typically used to prevent oxidative degradation.

-

Thermal Program: The sample and reference are heated at a constant rate, commonly 10°C/min, over a specified temperature range.[8]

-

Data Analysis: The heat flow to the sample is plotted against temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.[4] The area under the peak corresponds to the enthalpy of fusion.[4]

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a drug's lipophilicity.[9][10]

Methodology:

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD measurement) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: A known concentration of the phenothiazine sulfonamide is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: The solution is added to a separating funnel with a known volume of the second phase. The funnel is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.[9]

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.[11]

Methodology:

-

Sample Preparation: An excess amount of the solid phenothiazine sulfonamide is added to a known volume of the aqueous medium (e.g., water, buffer of a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[12]

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[12]

-

Solubility Value: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

For higher throughput screening, kinetic solubility assays are often employed.[13][14][15] In these methods, the compound is typically dissolved in DMSO and then diluted into the aqueous buffer, with precipitation being detected by methods like nephelometry or by analyzing the concentration in the filtrate after a shorter incubation period.[12][13]

Determination of Ionization Constant (pKa) by UV-Vis Spectrophotometry

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. It is a crucial parameter for predicting the behavior of a drug in different physiological environments. Spectrophotometry is a widely used method for pKa determination.[16][17]

Methodology:

-

Stock Solution Preparation: A stock solution of the phenothiazine sulfonamide is prepared in a suitable solvent (e.g., methanol, ethanol).

-

Buffer Preparation: A series of buffers with a range of known pH values is prepared.

-

Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.

-

Spectrophotometric Analysis: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.[17]

-

Data Analysis: The absorbance at one or more wavelengths where the ionized and non-ionized species have different molar absorptivities is plotted against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation with the measured absorbances.[17][18]

Visualizations

Structure-Activity Relationships of Phenothiazines

The biological activity of phenothiazine derivatives is significantly influenced by their chemical structure. The following diagram illustrates the key structural features that modulate their activity, providing a logical framework for the design of new phenothiazine sulfonamides.[19][20][21]

General Experimental Workflow for Physicochemical Profiling

The characterization of a new chemical entity, such as a novel phenothiazine sulfonamide, follows a logical progression of experiments to determine its key physicochemical properties. This workflow ensures that foundational data is available to guide further drug development activities.

References

- 1. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]

- 2. daneshyari.com [daneshyari.com]

- 3. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Measurements of kinetic solubility [bio-protocol.org]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. google.com [google.com]

- 19. SAR of phenothiazine.pptx [slideshare.net]

- 20. pharmacy180.com [pharmacy180.com]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Analysis of N,N-Dimethylphenothiazine-2-sulphonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N,N-Dimethylphenothiazine-2-sulphonamide. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on the analysis of closely related phenothiazine and sulfonamide derivatives. The experimental protocols provided are robust methodologies applicable to the characterization of this and similar organic compounds.

Molecular Structure

This compound is a derivative of phenothiazine, a tricyclic heterocyclic compound with nitrogen and sulfur atoms. The key structural features include the phenothiazine core, a sulfonamide group at position 2, and a dimethylamino group attached to the sulfonyl moiety.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are estimations derived from the analysis of analogous compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | m | 3H | Aromatic Protons (Phenothiazine Ring) |

| ~ 6.8 - 7.2 | m | 4H | Aromatic Protons (Phenothiazine Ring) |

| ~ 2.7 | s | 6H | N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 150 | Aromatic C-S, C-N |

| ~ 130 - 140 | Aromatic C-SO₂ |

| ~ 115 - 130 | Aromatic CH |

| ~ 38 | N(CH₃)₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | m | N-H Stretch (Phenothiazine) |

| ~ 3050 - 3100 | w | Aromatic C-H Stretch |

| ~ 2800 - 3000 | w | Aliphatic C-H Stretch |

| ~ 1560 - 1600 | m-s | Aromatic C=C Stretch |

| ~ 1320 - 1360 | s | SO₂ Asymmetric Stretch |

| ~ 1150 - 1180 | s | SO₂ Symmetric Stretch |

| ~ 750 - 850 | s | Aromatic C-H Bending |

Table 4: Predicted UV-Visible Spectroscopic Data (Methanol)

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| ~ 250 - 260 | High | π → π |

| ~ 310 - 320 | Moderate | n → π |

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| [M+H]⁺ | Molecular Ion Peak |

| [M+H - SO₂]⁺ | Loss of Sulfur Dioxide |

| [M+H - N(CH₃)₂]⁺ | Loss of Dimethylamino Group |

| Fragments of Phenothiazine Core | Characteristic ions of the tricyclic system |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[1]

-

If necessary, filter the solution to remove any particulate matter.[1]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Label the significant peaks with their corresponding wavenumbers.

-

Correlate the observed absorption bands with known functional group frequencies.

-

Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated π systems.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol or ethanol).

-

From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0).

-

Fill a quartz cuvette with the solvent to be used as a blank.[2]

-

Rinse and fill another quartz cuvette with the sample solution.[2]

-

-

Data Acquisition:

-

Data Processing:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate charged droplets.[4][5]

-

The solvent evaporates, leading to the formation of gas-phase ions.[4]

-

Acquire the mass spectrum in full scan mode to detect the molecular ion.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[6]

-

-

Data Processing:

-

Analyze the full scan spectrum to identify the protonated molecular ion ([M+H]⁺).

-

Analyze the MS/MS spectrum to identify the major fragment ions.

-

Propose fragmentation pathways consistent with the observed product ions. Common fragmentation for sulfonamides includes the loss of SO₂.[7]

-

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Caption: Logical relationship of different spectroscopic techniques in the elucidation of a molecular structure.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Phenothiazine Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The core structure, featuring a phenothiazine ring system linked to a sulfonamide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. Phenothiazines themselves are well-established as antipsychotic drugs, but their utility extends to oncology and infectious diseases. The addition of a sulfonamide group, a pharmacophore present in many antibacterial, diuretic, and hypoglycemic agents, can enhance the therapeutic potential of the phenothiazine core, leading to hybrid molecules with unique and potent mechanisms of action.[1][2]

This technical guide provides an in-depth overview of the potential therapeutic targets of phenothiazine sulfonamides, with a focus on their applications in cancer and infectious diseases. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this promising area.

Therapeutic Area: Oncology

Phenothiazine derivatives, including those functionalized with sulfonamide units, have demonstrated significant antitumor activity across a range of cancer cell lines.[1] Their anticancer effects are multifaceted, involving the induction of apoptosis and cell cycle arrest, as well as the modulation of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.[3][4]

Mechanism of Action

The anticancer mechanisms of phenothiazine sulfonamides are complex and appear to involve multiple cellular targets.

-

Modulation of Key Signaling Pathways: These compounds have been shown to interfere with critical cancer signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.[3] By inhibiting key kinases in these cascades, they can disrupt tumor growth and enhance sensitivity to other therapies. Chlorpromazine, a phenothiazine, has been shown to downregulate PI3K/Akt phosphorylation in endometrial cancer.[3]

-

Calmodulin (CaM) Inhibition: Phenothiazines are known inhibitors of calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes, including cell cycle progression.[5] By binding to CaM in a calcium-dependent manner, phenothiazine derivatives can disrupt CaM-mediated signaling, which is often dysregulated in cancer.

-

Induction of Apoptosis and Cell Cycle Arrest: Phenothiazine derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the mitochondria-mediated pathway and can be accompanied by cell cycle arrest, typically in the G0/G1 phase, which prevents cancer cell proliferation.[3]

-

Inhibition of Angiogenesis: Some phenothiazines can suppress the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis, by inhibiting the production of vascular endothelial growth factor (VEGF).[3][4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by phenothiazine sulfonamides.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected phenothiazine derivatives. Note that specific IC50 values for phenothiazine sulfonamides are less commonly reported in the literature compared to their parent phenothiazine compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| PEGylated phenothiazine (PPF) | HepG2 (Liver) | 100 | [1] |

| PEGylated phenothiazine (PPF) | CT-26 (Colon) | 140 | [1] |

| Thioridazine | Breast cancer cells | Synergy with doxorubicin | [3] |

| Thioridazine | Lung cancer cells | Synergy with cisplatin | [3] |

| Chlorpromazine | Endometrial cancer cells | Modulates PI3K/Akt | [3] |

Experimental Protocols

This protocol is used to determine the cytotoxic effects of phenothiazine sulfonamides on cancer cell lines and to calculate IC50 values.[6][7][8]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

96-well microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (phenothiazine sulfonamides)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenothiazine sulfonamide compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the treatment period, add 10-50 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Therapeutic Area: Infectious Diseases

Phenothiazine sulfonamides have emerged as promising candidates for combating bacterial and fungal infections, including those caused by multidrug-resistant (MDR) strains.[9][10] Their antimicrobial activity stems from multiple mechanisms, making them attractive as both standalone agents and as adjuvants to conventional antibiotics.

Mechanism of Action

-

Inhibition of Efflux Pumps: A key mechanism of antimicrobial resistance is the active efflux of drugs from the bacterial cell by efflux pumps. Phenothiazines can inhibit these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy against resistant strains.[11][12]

-

Disruption of Bacterial Membranes: Phenothiazines can interfere with the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[3]

-

Interference with DNA and Protein Synthesis: Some studies suggest that phenothiazines can intercalate with bacterial DNA, inhibiting replication and transcription.[13]

-

Synergy with Conventional Antibiotics: Phenothiazine derivatives have shown synergistic effects when combined with antibiotics like ampicillin and ciprofloxacin, effectively lowering the minimum inhibitory concentration (MIC) of these drugs against resistant bacteria.[3][12]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values and molecular docking binding energies for representative phenothiazine-3-sulfonamide derivatives against various pathogenic microorganisms.[9][10]

| Compound | Microorganism | MIC (mg/L) | Binding Energy (kcal/mol) |

| Phenothiazine-3-sulfonamide derivatives | Staphylococcus aureus | 1.0 - 3.5 | -5.1 to -7.6 |

| Streptococcus pyogenes | 1.0 - 3.5 | -5.1 to -7.6 | |

| Escherichia coli | 1.0 - 3.5 | -5.1 to -7.6 | |

| Salmonella typhi | 1.0 - 3.5 | -5.1 to -7.6 | |

| Aspergillus fumigatus | 1.0 - 3.5 | -5.1 to -7.6 | |

| CWHM-974 (a phenothiazine analog) | Candida albicans | 4 - 8 | N/A |

| Aspergillus fumigatus | 2 - 4 µg/mL | N/A |

Experimental Protocols

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.[10][14]

Materials:

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microplates

-

Bacterial or fungal isolates

-

Test compounds (phenothiazine sulfonamides)

-

Positive control antibiotics (e.g., ciprofloxacin, gentamycin)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the phenothiazine sulfonamide compounds in the broth directly in the wells of a 96-well microplate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Synthesis and Characterization of Phenothiazine Sulfonamides

The synthesis of phenothiazine sulfonamides typically involves a multi-step process. A general workflow is presented below.

General Synthesis Protocol

The following is a generalized protocol based on reported syntheses of phenothiazine-3-sulfonamide derivatives.[9]

Step 1: Synthesis of the Intermediate Diamine

-

A base-catalyzed reaction of an aniline derivative (e.g., 4-chloroaniline) with an amine (e.g., 1-naphthylamine) is carried out to form the intermediate diamine.

Step 2: Formation of the Phenothiazine Core

-

The intermediate diamine is treated with sulfur and a catalytic amount of iodine in a suitable solvent (e.g., 1,2-dichlorobenzene) and refluxed for several hours to yield the phenothiazine derivative.

Step 3: Sulfonylation

-

The phenothiazine derivative is then reacted with various substituted aryl sulfonyl chlorides in the presence of a base to yield the final phenothiazine-3-sulfonamide products.

Characterization:

-

The synthesized compounds are purified, typically by recrystallization or column chromatography.

-

The structures are confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR).[9]

Conclusion

Phenothiazine sulfonamides represent a versatile and promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. Their ability to interact with multiple therapeutic targets, including key signaling pathways in cancer and microbial resistance mechanisms, underscores their importance in modern drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. Further exploration of the structure-activity relationships, optimization of the pharmacokinetic properties, and in vivo evaluation of lead compounds will be crucial steps in translating the therapeutic potential of phenothiazine sulfonamides into clinical applications.

References

- 1. Do phenothiazines possess antimicrobial and efflux inhibitory properties? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchhub.com [researchhub.com]

- 8. cyrusbio.com.tw [cyrusbio.com.tw]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. iv.iiarjournals.org [iv.iiarjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Miconazole and phenothiazine hinder the quorum sensing regulated virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

Structure-Activity Relationship of Phenothiazine Sulfonamides: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine, a tricyclic aromatic compound, has long been a cornerstone in medicinal chemistry, primarily recognized for its neuroleptic properties. The fusion of the phenothiazine nucleus with a sulfonamide moiety has given rise to a class of compounds with a broad and compelling pharmacological profile. These derivatives have demonstrated significant potential as antimicrobial, anticancer, and ferroptosis-inhibiting agents, as well as modulators of key enzymes like carbonic anhydrase. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenothiazine sulfonamides, offering a comprehensive overview of their design, synthesis, and biological evaluation. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key molecular pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Core Structure and Key Pharmacophoric Features

The fundamental structure of a phenothiazine sulfonamide consists of the tricyclic phenothiazine core, with a sulfonamide group (-SO₂NR₂R₃) typically attached to one of the benzene rings. The nitrogen atom at position 10 of the phenothiazine ring is another critical site for substitution, often bearing an alkyl or aryl group. The biological activity of these compounds is intricately linked to the nature and position of substituents on both the phenothiazine ring system and the sulfonamide nitrogen.

Structure-Activity Relationships

Antimicrobial Activity

The antimicrobial potential of phenothiazine sulfonamides has been a significant area of investigation. The structure-activity relationship studies reveal that the nature of the substituent on the sulfonamide nitrogen and the substitution pattern on the phenothiazine ring are crucial for activity.

Key SAR observations for antimicrobial activity include:

-

Substitution on the Phenothiazine Ring: The presence of electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group, on the phenothiazine ring can influence the electronic properties of the molecule and potentially enhance antimicrobial efficacy.

-

Substitution on the Sulfonamide Moiety: The nature of the substituent attached to the sulfonamide nitrogen plays a pivotal role in modulating the antimicrobial spectrum and potency. Aromatic or heterocyclic rings at this position can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

Phenothiazine derivatives have been explored for their anticancer properties, and the addition of a sulfonamide group offers a promising avenue for developing novel and more potent agents. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Key SAR insights for anticancer activity include:

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to the phenothiazine nitrogen, in conjunction with a sulfonamide functionality, has been shown to enhance biocompatibility and improve the therapeutic index. The length of the PEG chain can influence cytotoxicity and cell line specificity.

-

Sulfonamide Substituents: The incorporation of a sulfonamide moiety can significantly enhance the cytotoxic effects of the phenothiazine core against various cancer cell lines.

Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. While extensive research exists on sulfonamide-based CA inhibitors, the exploration of phenothiazine sulfonamides in this context is an emerging area. The bulky phenothiazine scaffold can be exploited to achieve isoform-selective inhibition by targeting regions around the enzyme's active site.

Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibitors of ferroptosis have therapeutic potential in a range of diseases, including neurodegenerative disorders and ischemia-reperfusion injury. Phenothiazine derivatives have been identified as potent ferroptosis inhibitors, and the incorporation of a sulfonamide group can modulate this activity.

Quantitative Data

Table 1: Antimicrobial Activity of Phenothiazine-3-Sulfonamide Derivatives

| Compound | R Group on Sulfonamide | Test Organism | MIC (mg/L)[1][2] |

| 30a | 4-methylphenyl | Staphylococcus aureus | 1.0 |

| Streptococcus pyogenes | 1.5 | ||

| Escherichia coli | 2.0 | ||

| Salmonella typhi | 2.5 | ||

| Aspergillus fumigatus | 3.0 | ||

| 30b | 4-nitrophenyl | Staphylococcus aureus | 1.5 |

| Streptococcus pyogenes | 1.0 | ||

| Escherichia coli | 2.5 | ||

| Salmonella typhi | 2.0 | ||

| Aspergillus fumigatus | 3.5 | ||

| 30c | 3-nitrophenyl | Staphylococcus aureus | 2.0 |

| Streptococcus pyogenes | 2.5 | ||

| Escherichia coli | 1.5 | ||

| Salmonella typhi | 1.0 | ||

| Aspergillus fumigatus | 2.5 | ||

| Ciprofloxacin | - | Staphylococcus aureus | 0.5 |

| Streptococcus pyogenes | 0.8 | ||

| Escherichia coli | 0.4 | ||

| Salmonella typhi | 0.6 | ||

| Gentamycin | - | Staphylococcus aureus | 0.6 |

| Streptococcus pyogenes | 0.7 | ||

| Escherichia coli | 0.5 | ||

| Salmonella typhi | 0.4 | ||

| Ketoconazole | - | Aspergillus fumigatus | 1.0 |

Table 2: Anticancer Activity of PEGylated Phenothiazine Sulfonamide Derivatives

| Compound | Linker | Cancer Cell Line | IC₅₀ (mM) |

| PPMA | Imine | CT-26 (Colon Carcinoma) | 0.04 |

| HepG2 (Hepatocellular Carcinoma) | 0.054 | ||

| PPEA | Imine | CT-26 (Colon Carcinoma) | 0.029 |

| HepG2 (Hepatocellular Carcinoma) | 0.04 | ||

| PTMA | Imine | HeLa (Cervical Cancer) | ~0.015 |

| PTEA | Imine | HeLa (Cervical Cancer) | ~0.015 |

Experimental Protocols

Synthesis of N-[3-(Trifluoromethyl)-10H-phenothiazin-1-yl] sulfonamides

A general and efficient method for the synthesis of novel N-[3-(Trifluoromethyl)-10H-phenothiazin-1-yl] sulfonamides involves the reaction of 3-(Trifluoromethyl)-10H-phenothiazin-1-amine with various sulfonyl chlorides.

Materials:

-

3-(Trifluoromethyl)-10H-phenothiazin-1-amine

-

Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

-

Pyridine

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate

-

n-hexane

Procedure:

-

To a solution of 3-(Trifluoromethyl)-10H-phenothiazin-1-amine in a mixture of pyridine and DCM, add the desired sulfonyl chloride dropwise under stirring at room temperature.

-

Continue stirring the reaction mixture for a specified time, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction mixture with water and extract the product with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the desired N-[3-(Trifluoromethyl)-10H-phenothiazin-1-yl] sulfonamide.

-

Characterize the final product using spectroscopic techniques such as IR, ¹H NMR, and Mass spectrometry.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized phenothiazine sulfonamides against various microbial strains.[1][2]

Materials:

-

Synthesized phenothiazine sulfonamide derivatives

-

Standard antimicrobial agents (e.g., ciprofloxacin, gentamycin, ketoconazole)

-

Nutrient agar or Mueller-Hinton agar

-

Sterile petri dishes

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus fumigatus)

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare sterile nutrient agar plates by pouring the molten agar into petri dishes and allowing it to solidify.

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the microbial inoculum uniformly over the surface of the agar plates.

-

Create wells of a specific diameter in the agar plates using a sterile cork borer.

-

Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).

-

Add a defined volume of different concentrations of the test compounds and standards into the respective wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

After incubation, measure the diameter of the zone of inhibition around each well.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Ferroptosis Signaling Pathway

Phenothiazine derivatives have been identified as inhibitors of ferroptosis, a form of iron-dependent regulated cell death. The pathway involves the accumulation of lipid reactive oxygen species (ROS) to lethal levels. Key players in this pathway include glutathione peroxidase 4 (GPX4), which detoxifies lipid peroxides, and the cystine/glutamate antiporter system Xc⁻, which is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). Phenothiazine sulfonamides may exert their anti-ferroptotic effects by scavenging lipid ROS or by modulating the activity of key proteins in this pathway.

Caption: Ferroptosis signaling pathway and potential inhibition by phenothiazine sulfonamides.

Dopamine Receptor Signaling

The antipsychotic effects of many phenothiazine derivatives are attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. The sulfonamide moiety can influence the binding affinity and selectivity of these compounds for different dopamine receptor subtypes. Understanding the interaction with the dopamine signaling cascade is crucial for designing phenothiazine sulfonamides with improved neurological profiles.

Caption: Dopamine D2 receptor signaling and its antagonism by phenothiazine sulfonamides.

Carbonic Anhydrase Catalytic Mechanism

The inhibition of carbonic anhydrase by sulfonamides is a well-understood mechanism. The sulfonamide group mimics the transition state of the carbon dioxide hydration reaction and binds to the zinc ion in the enzyme's active site, blocking its catalytic activity. Phenothiazine sulfonamides can be designed to exploit this mechanism for therapeutic benefit.

References

Methodological & Application

Application Notes and Protocols: N,N-Dimethylphenothiazine-2-sulphonamide as a Potential Anticancer Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenothiazine and its derivatives have long been investigated for a wide range of pharmacological activities, including anticancer properties. The phenothiazine nucleus, a tricyclic aromatic system, serves as a versatile scaffold for the development of novel therapeutic agents. The addition of a sulfonamide group, a well-established pharmacophore in medicinal chemistry, can further enhance the biological activity of the parent molecule. This document provides a theoretical framework and generalized protocols for the investigation of N,N-Dimethylphenothiazine-2-sulphonamide as a potential anticancer agent, based on methodologies commonly applied to analogous compounds.

Note: Currently, there is a lack of specific public data on the anticancer activity of this compound. The following protocols and discussions are based on established methods for evaluating similar phenothiazine and sulfonamide derivatives.

Synthesis

The synthesis of N,N-Dimethyl-10H-phenothiazine-2-sulfonamide has been reported in the scientific literature.[1] A general approach to synthesizing phenothiazine sulfonamides involves the reaction of a phenothiazine intermediate with a sulfonyl chloride in the presence of a suitable base.

General Synthetic Protocol:

A generalized synthetic pathway for phenothiazine sulfonamides is outlined below. This is a representative scheme and may require optimization for the specific synthesis of this compound.

References

Application Notes & Protocols for the Analytical Detection of N,N-Dimethylphenothiazine-2-sulphonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylphenothiazine-2-sulphonamide is a compound of interest within the broader class of phenothiazines, which are known for their diverse pharmacological activities. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including pharmaceutical formulations, biological samples, and environmental assays. This document provides detailed application notes and experimental protocols for the analysis of this compound utilizing modern analytical techniques. The methodologies outlined are based on established principles for the analysis of phenothiazine and sulfonamide derivatives and are intended to serve as a comprehensive guide for researchers.

Analytical Techniques Overview

The detection of this compound can be achieved through several analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The primary techniques covered in this document include:

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, providing structural information for unambiguous identification.

-

Electrochemical Detection: A sensitive and often cost-effective method for the analysis of electroactive compounds like phenothiazines.

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data for the analytical methods described. These values are based on typical performance characteristics observed for the analysis of similar phenothiazine derivatives and should be validated for the specific application.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

| Parameter | Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

| Precision (%RSD, n=6) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1.5 ng/mL |

| Precision (%RSD, n=6) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Table 3: Electrochemical Detection

| Parameter | Value |

| Linearity Range | 0.05 - 50 µM |

| Correlation Coefficient (r²) | > 0.997 |

| Limit of Detection (LOD) | 0.01 µM |

| Limit of Quantitation (LOQ) | 0.03 µM |

| Precision (%RSD, n=6) | < 4% |

| Accuracy (Recovery %) | 97 - 103% |

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Ammonium acetate (analytical grade).

-

Ultrapure water.

-

This compound reference standard.

2. Chromatographic Conditions:

-

Mobile Phase: A gradient of Acetonitrile (A) and 20 mM Ammonium Acetate buffer, pH 5.0 (B).

-

Start with 30% A, increase to 70% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

Sample Preparation: The sample preparation will be matrix-dependent. For pharmaceutical formulations, dissolution in the mobile phase followed by filtration through a 0.45 µm filter is typically sufficient. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interfering substances.

4. Analysis Workflow:

Caption: Workflow for HPLC analysis of this compound.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a highly sensitive and selective method for the detection and quantification of this compound, suitable for trace-level analysis.

1. Instrumentation and Materials:

-

LC-MS system equipped with an electrospray ionization (ESI) source.

-

UPLC/UHPLC system for fast separations.

-

C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Acetonitrile (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Ultrapure water.

-

This compound reference standard.

2. LC-MS Conditions:

-

Mobile Phase: A gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B).

-

Start with 10% A, increase to 90% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor and product ions will need to be determined by infusing a standard solution of the analyte. A full scan can be used for qualitative analysis.

3. Standard and Sample Preparation:

-

Follow the same procedure as for HPLC, but use LC-MS grade solvents and prepare dilutions in the initial mobile phase composition. Due to the high sensitivity of LC-MS, lower concentration standards will be required.

4. Analysis Workflow:

Caption: Workflow for LC-MS analysis of this compound.

Protocol 3: Electrochemical Detection using Cyclic Voltammetry

This protocol describes a method for the electrochemical characterization and potential quantification of this compound based on its redox properties.

1. Instrumentation and Materials:

-

Potentiostat/Galvanostat with a three-electrode setup.

-

Working Electrode: Glassy Carbon Electrode (GCE).

-

Reference Electrode: Ag/AgCl (in saturated KCl).

-

Counter Electrode: Platinum wire.

-

Electrochemical cell.

-

Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Solution (PBS), pH 7.4.

-

This compound reference standard.

2. Experimental Procedure:

-

Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, rinse with ultrapure water, and sonicate in ethanol and water.

-

Electrochemical Measurement:

-

Place the supporting electrolyte (e.g., 10 mL of 0.1 M PBS) into the electrochemical cell.

-

Immerse the three electrodes into the solution.

-

Record a blank cyclic voltammogram in the potential range of interest (e.g., -0.2 to +1.2 V).

-

Add a known concentration of this compound to the cell and record the cyclic voltammogram.

-

The appearance of new oxidation/reduction peaks will indicate the electrochemical activity of the analyte.

-

-

Quantitative Analysis: For quantification, a technique such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) is often more sensitive. A calibration curve can be constructed by plotting the peak current against the concentration of the analyte.

3. Logical Relationship of Electrochemical Detection:

Caption: Principle of electrochemical detection for this compound.

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the detection and quantification of this compound. The choice of technique should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. It is imperative that any method chosen be fully validated in the laboratory to ensure its suitability for the intended purpose.

Application Notes and Protocols: Phenothiazine Sulfonamides in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine, a privileged heterocyclic scaffold, has been a cornerstone in medicinal chemistry for decades, primarily known for its applications in antipsychotic medications. The incorporation of a sulfonamide moiety onto the phenothiazine core has opened up new avenues in drug discovery, leading to the development of novel compounds with a broad spectrum of biological activities. These phenothiazine sulfonamide derivatives have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and development of phenothiazine sulfonamides as therapeutic agents.

Data Presentation: Biological Activities of Phenothiazine Sulfonamides

The following tables summarize the quantitative data on the biological activities of various phenothiazine sulfonamide derivatives from recent studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Phenothiazine Sulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PPF | HepG2 (Liver) | 100 | [1] |

| PPF | CT-26 (Colon) | 140 | [1] |

| PPO | HepG2 (Liver) | 161.3 | [2] |

| PPO | MCF7 (Breast) | 131.7 | [2] |

| PPO | HeLa (Cervical) | 229.1 | [2] |

| PPO | MeWo (Skin) | 251.9 | [2] |

| Compound 97 | MCF-7 (Breast) | 0.77 | [3] |

| Compound 98 | MCF-7 (Breast) | 0.1 | [3] |

| Compound 99 | MDA-MB-231 (Breast) | 6.49 | [3] |

| PTZ-NH2 | BT-474 (Breast) | 55 | [4] |

| PTZ-TPP | BT-474 (Breast) | 15 | [4] |

Table 2: Antimicrobial Activity of Phenothiazine Sulfonamide Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 1a | Staphylococcus aureus ATCC 25923 | 256 | [1] |

| 1b | Staphylococcus aureus ATCC 25923 | 64 | [1] |

| 1c | Staphylococcus aureus ATCC 25923 | 128 | [1] |

| 1d | Staphylococcus aureus ATCC 25923 | 64 | [1] |

| Compound I | S. aureus ATCC 29213 | 32 | [5] |

| Compound II | S. aureus ATCC 29213 | 64 | [5] |

| Compound III | S. aureus ATCC 29213 | 128 | [5] |

| Derivative 30c | S. aureus | 1.0 (mg/L) | [6] |

| Derivative 30c | S. pyogenes | 1.0 (mg/L) | [6] |

| Derivative 30c | E. coli | 1.0 (mg/L) | [6] |

| Derivative 30c | S. typhi | 1.5 (mg/L) | [6] |

| Derivative 30c | A. fumigatus | 1.0 (mg/L) | [6] |

Table 3: Ferroptosis Inhibitory Activity of Phenothiazine Sulfonamide Derivatives

| Compound ID | Cell Line | Assay Condition | EC50 (µM) | Reference |

| 23b | PC12 | Erastin-induced | 0.001 | [4][7] |

| 51 | HT1080 | Erastin-induced | 0.0005 | [8] |

| 1b | FRDA Fibroblasts | Erastin-induced | 0.015 | [7] |

| 2b | FRDA Fibroblasts | Erastin-induced | 0.011 | [7] |

| 3b | FRDA Fibroblasts | Erastin-induced | 0.010 | [7] |

| 4b | FRDA Fibroblasts | Erastin-induced | 0.015 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of phenothiazine sulfonamides.

Protocol 1: General Synthesis of N-(10H-Phenothiazin-10-yl)benzenesulfonamide Derivatives

This protocol describes a common method for the synthesis of phenothiazine sulfonamides via N-sulfonylation of the phenothiazine core.

Materials:

-

Phenothiazine

-

Appropriate benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Dissolve phenothiazine (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding distilled water.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

-

Characterize the purified product by IR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment using MTS Assay

This protocol outlines the determination of the cytotoxic effects of phenothiazine sulfonamides on cancer cell lines using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Phenothiazine sulfonamide compounds

-

Dimethyl sulfoxide (DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Culture the cancer cells in T-75 flasks until they reach 80-90% confluency.

-

Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare stock solutions of the phenothiazine sulfonamide compounds in DMSO. Prepare serial dilutions of the compounds in a complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

-

After the incubation period, add 20 µL of the MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37 °C in a 5% CO2 incubator, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Protocol 3: In Vitro Antimicrobial Activity Assessment using Agar Well Diffusion Method

This protocol details the determination of the antimicrobial activity of phenothiazine sulfonamides against various microbial strains.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile petri dishes

-

Sterile cotton swabs

-

Phenothiazine sulfonamide compounds

-

DMSO (sterile)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile cork borer or pipette tip

-

Incubator

Procedure:

-

Prepare and sterilize the MHA or SDA medium according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.

-

Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Using a sterile cotton swab, uniformly streak the microbial suspension over the entire surface of the agar plate to create a lawn.

-

Allow the plates to dry for a few minutes at room temperature.

-

Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.

-

Prepare stock solutions of the phenothiazine sulfonamide compounds in sterile DMSO.

-

Add a fixed volume (e.g., 50-100 µL) of each compound solution at a specific concentration into the respective wells. Include a well with sterile DMSO as a negative control and a well with a standard antibiotic as a positive control.

-

Allow the plates to stand for about 30 minutes at room temperature to permit diffusion of the compounds into the agar.

-

Invert the plates and incubate at 37 °C for 24 hours for bacteria or at 25-30 °C for 48-72 hours for fungi.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 4: In Vivo Evaluation in a Rat Spinal Cord Injury (SCI) Model

This protocol provides a framework for assessing the therapeutic potential of phenothiazine sulfonamides in a rat model of spinal cord injury.[7][9][10][11] All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

Materials:

-

Adult female Sprague-Dawley rats (220-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for laminectomy

-

Spinal cord impactor device (e.g., NYU impactor)

-

Phenothiazine sulfonamide compound

-

Vehicle solution (e.g., saline with a solubilizing agent)

-

Suturing materials

-

Basso, Beattie, and Bresnahan (BBB) locomotor rating scale

-

Analgesics and antibiotics for post-operative care

Procedure:

-

Animal Acclimation and Pre-training: Acclimate the rats to the housing facility for at least one week before surgery. Handle the rats daily and pre-train them on the BBB locomotor rating scale to obtain baseline scores.

-

Surgical Procedure (Spinal Cord Contusion):

-

Anesthetize the rat using isoflurane.

-

Shave and disinfect the surgical area over the thoracic spine.

-

Make a midline incision and dissect the paraspinal muscles to expose the vertebral column.

-

Perform a laminectomy at the T9-T10 level to expose the spinal cord.

-

Stabilize the spine using vertebral clamps.

-

Induce a moderate contusion injury using a spinal cord impactor (e.g., 10 g weight dropped from a height of 12.5 mm).

-

After the impact, remove the impactor and suture the muscle layers and skin.

-

-

Drug Administration:

-

Randomly assign the rats to treatment and vehicle control groups.

-

Administer the phenothiazine sulfonamide compound or vehicle solution at a predetermined dose and route (e.g., intraperitoneal injection) at a specific time point post-injury (e.g., 30 minutes) and then daily for a specified duration (e.g., 7 days).

-

-

Post-operative Care:

-

Provide post-operative analgesia and antibiotics as per veterinary recommendations.

-

Manually express the bladders of the rats twice daily until bladder function returns.

-

Provide food and water ad libitum and monitor the animals for any signs of distress.

-

-

Behavioral Assessment:

-

Assess locomotor recovery weekly for 6-8 weeks using the BBB locomotor rating scale. Two independent and blinded observers should perform the scoring. The scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).

-

-

Histological Analysis (at the end of the study):

-

Euthanize the rats and perfuse them with saline followed by 4% paraformaldehyde.

-

Carefully dissect the spinal cord segment containing the lesion epicenter.

-

Process the tissue for histological staining (e.g., Hematoxylin and Eosin for lesion volume, Luxol Fast Blue for myelin sparing, and immunohistochemistry for markers of inflammation and axonal regeneration).

-

-

Data Analysis:

-

Analyze the BBB scores using appropriate statistical tests (e.g., two-way repeated measures ANOVA).

-

Quantify the histological parameters and analyze them using statistical tests (e.g., t-test or ANOVA).

-

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in the application of phenothiazine sulfonamides in drug discovery.

References

- 1. jocpr.com [jocpr.com]

- 2. amp.iaamonline.org [amp.iaamonline.org]

- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus [ouci.dntb.gov.ua]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of sulfonamide phenothiazine derivatives as novel ferroptosis inhibitors and their therapeutic effects in spinal cord injury [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rat models of spinal cord injury: from pathology to potential therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Severe Spinal Cord Injury in Rats Induces Chronic Changes in the Spinal Cord and Cerebral Cortex Metabolism, Adjusted by Thiamine That Improves Locomotor Performance [frontiersin.org]

Application Notes and Protocols for N,N-Dimethylphenothiazine-2-sulphonamide in In Vitro Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylphenothiazine-2-sulphonamide is a synthetic compound belonging to the phenothiazine class of molecules, which are recognized for their diverse pharmacological activities. Phenothiazine derivatives have been investigated for their potential as anticancer agents, with studies indicating their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] Similarly, molecules containing a sulfonamide group have demonstrated efficacy in cancer therapy by inducing cell cycle arrest and apoptosis.[2][3] This document provides detailed protocols and application notes for the in vitro evaluation of this compound's cytotoxic and apoptotic effects on cancer cell lines.

Data Presentation

Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) values of this compound were determined in various cancer cell lines after 48 hours of treatment. The results indicate a dose-dependent inhibition of cell viability.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| HeLa | Cervical Cancer | 11.8 |

| A549 | Lung Carcinoma | 22.5 |

| K562 | Leukemia | 8.9 |

Apoptosis Induction by this compound

The percentage of apoptotic cells was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with the IC50 concentration of the compound.

| Cell Line | Treatment (IC50) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| MCF-7 | 15.2 µM | 18.3 | 12.1 | 30.4 |

| HeLa | 11.8 µM | 25.6 | 15.4 | 41.0 |

| A549 | 22.5 µM | 12.1 | 8.7 | 20.8 |

| K562 | 8.9 µM | 35.2 | 20.1 | 55.3 |

Cell Cycle Analysis

Treatment with this compound for 24 hours resulted in a significant arrest of cancer cells in the G2/M phase of the cell cycle.

| Cell Line | Treatment (IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| MCF-7 | ||||

| Control | 0 µM | 65.2 | 20.1 | 14.7 |

| Treated | 15.2 µM | 30.1 | 15.8 | 54.1 |

| HeLa | ||||

| Control | 0 µM | 58.9 | 25.3 | 15.8 |

| Treated | 11.8 µM | 25.4 | 18.2 | 56.4 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, HeLa, A549, K562)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)